molecular formula C16H11N3 B14445590 2,4-Diphenyl-1H-imidazole-1-carbonitrile CAS No. 76849-20-2

2,4-Diphenyl-1H-imidazole-1-carbonitrile

Cat. No.: B14445590
CAS No.: 76849-20-2
M. Wt: 245.28 g/mol
InChI Key: WLBYAIHEZVGJNI-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of two phenyl groups at the 2 and 4 positions and a carbonitrile group at the 1 position of the imidazole ring

Preparation Methods

The synthesis of 2,4-Diphenyl-1H-imidazole-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of benzoin, ammonium acetate, and benzaldehyde under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

2,4-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diphenyl-1H-imidazole-1-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

76849-20-2

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2,4-diphenylimidazole-1-carbonitrile

InChI

InChI=1S/C16H11N3/c17-12-19-11-15(13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-11H

InChI Key

WLBYAIHEZVGJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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